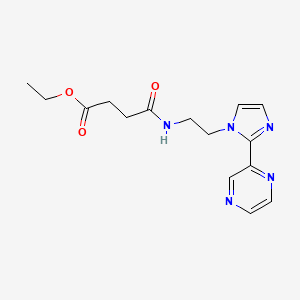

ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate, also known as EI, is a compound that has been widely studied for its potential therapeutic applications. This molecule is a small molecule inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several demonstrated significant inhibitory effects against M. tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds exhibited low cytotoxicity to human cells, making them promising candidates for further development.

Anticancer Potential

Certain derivatives of ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate have been investigated for their cytotoxic effects. In the A549 cell line, two derivatives at a concentration of 160 µM increased cell death rates by up to 50% and 40%, respectively . These findings suggest potential applications in cancer research.

Mitochondrial Function Modulation

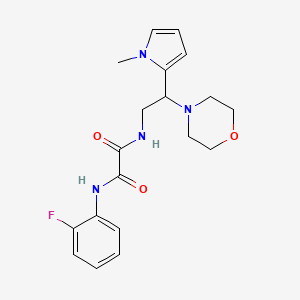

One specific compound, 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea, effectively maintained mitochondrial function and cell viability. This property could be relevant in mitochondrial-related diseases or cellular energy metabolism studies .

Cardiotoxicity Assessment

The same compound (1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea) demonstrated a safe cardiotoxicity profile in hERG (human ether-a-go-go-related gene) channel assays. This finding is crucial for assessing potential cardiac side effects in drug development .

Drug Design and Docking Studies

Researchers have explored the molecular interactions of derivatized conjugates of this compound through docking studies. These insights inform drug design and optimization, potentially leading to more effective therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds with a pyrazine core have been used in the design and synthesis of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra , which is the causative agent of tuberculosis.

Mode of Action

It can be inferred from related compounds that it may interact with the mycobacterium tuberculosis h37ra to exert its effects . The specific interactions and resulting changes would need further investigation.

Biochemical Pathways

Given its potential anti-tubercular activity , it may be involved in pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.

properties

IUPAC Name |

ethyl 4-oxo-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-2-23-14(22)4-3-13(21)18-7-9-20-10-8-19-15(20)12-11-16-5-6-17-12/h5-6,8,10-11H,2-4,7,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICFIIYGTSWPRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C=CN=C1C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778502.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)

![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)

![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)

![6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2778518.png)

![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)

![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)

![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)